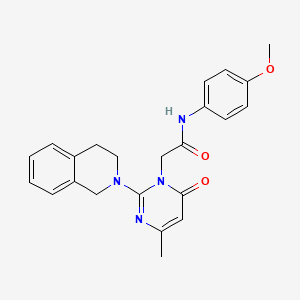
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique molecular structure It combines an isoquinoline moiety with a pyrimidinone ring and an acetamide group, potentially offering a variety of chemical reactivity and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can be approached through a multi-step process:
Formation of Isoquinoline Moiety: : Begin by synthesizing the 3,4-dihydroisoquinolin-2(1H)-yl derivative through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.
Construction of Pyrimidinone Ring: : The 4-methyl-6-oxopyrimidin-1(6H)-yl fragment can be constructed via the Biginelli reaction, involving a β-keto ester, urea, and an aldehyde under acidic conditions.
Coupling the Two Fragments: : Utilize a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the isoquinoline moiety to the pyrimidinone ring through a nucleophilic substitution reaction.
Introduction of Acetamide Group: : Finally, introduce the N-(4-methoxyphenyl)acetamide group using an amide coupling reaction, employing a suitable protecting group strategy to ensure selectivity.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions, selecting cost-effective reagents, and ensuring high yield and purity are crucial. This often involves continuous flow chemistry, scalable reaction setups, and robust purification techniques like chromatography or crystallization.
化学反应分析
Types of Reactions
Oxidation: : The isoquinoline moiety can undergo oxidation with reagents like potassium permanganate or chromic acid to form quinoline derivatives.
Reduction: : The pyrimidinone ring can be reduced to dihydropyrimidine derivatives using hydrogenation or other reducing agents like sodium borohydride.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide in acidic or neutral conditions.
Reduction: : Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidized quinoline derivatives
Reduced dihydropyrimidine compounds
Substituted acetamide derivatives
科学研究应用
The compound has diverse applications across various fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules, particularly those with potential biological activity.
Biology: : Employed in studying enzyme inhibition and receptor binding due to its structural similarity to naturally occurring substrates.
Medicine: : Investigated for its potential therapeutic effects, especially as a candidate for developing anti-cancer, anti-viral, or anti-inflammatory drugs.
Industry: : Utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide exerts its effects largely depends on its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could inhibit enzymatic activity by binding to the active site, interfere with receptor-ligand interactions, or modulate signaling pathways involved in cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide: : Lacks the pyrimidinone ring but shares the isoquinoline and acetamide components.
4-Methyl-6-oxopyrimidin-1(6H)-yl derivatives: : Similar pyrimidinone core but with different substituents.
Uniqueness
The combination of isoquinoline, pyrimidinone, and acetamide in one molecule provides a unique scaffold for potential bioactivity, offering diverse reactivity and specificity in biological assays compared to simpler analogs.
By combining these diverse functional groups, this compound stands out as a versatile candidate in various scientific research and industrial applications. Got any specific details you want to explore deeper within this compound?
属性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-13-22(29)27(15-21(28)25-19-7-9-20(30-2)10-8-19)23(24-16)26-12-11-17-5-3-4-6-18(17)14-26/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJITHWPGRKKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














